molecular formula C16H14Cl2N2 B14334394 1-Phenyl-4,4'-bipyridin-1-ium dichloride CAS No. 109001-24-3

1-Phenyl-4,4'-bipyridin-1-ium dichloride

Cat. No.: B14334394
CAS No.: 109001-24-3
M. Wt: 305.2 g/mol
InChI Key: HAHDSMPOWIVHON-UHFFFAOYSA-M
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Description

1-Phenyl-4,4’-bipyridin-1-ium dichloride is a compound that belongs to the bipyridinium family. These compounds are known for their electrochemical properties and have been extensively studied in the field of supramolecular chemistry. The bipyridinium core, often referred to as “viologen,” is a key building block in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction is a cyclocondensation process between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . For example, the reaction of Zincke salt with dimethyl 5-aminoisophthalate in ethanol under reflux conditions can yield the desired product with high efficiency .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the Zincke reaction’s scalability suggests that it can be adapted for large-scale synthesis, provided the reaction conditions are carefully controlled to maintain high yields and purity.

Mechanism of Action

The mechanism by which 1-Phenyl-4,4’-bipyridin-1-ium dichloride exerts its effects involves its redox properties. The compound can undergo reversible one- and two-electron reductions, leading to significant changes in its electronic absorption spectra . These redox processes are crucial for its applications in electrochromic devices and molecular switches. The molecular targets and pathways involved include the bipyridinium core, which can be finely tuned by varying the substituents to achieve desired electronic properties .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-4,4’-bipyridin-1-ium dichloride stands out due to its unique combination of a bipyridinium core and a phenyl group. This structure allows for enhanced electronic communication and tunable redox properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

109001-24-3

Molecular Formula

C16H14Cl2N2

Molecular Weight

305.2 g/mol

IUPAC Name

1-phenyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dichloride

InChI

InChI=1S/C16H13N2.2ClH/c1-2-4-16(5-3-1)18-12-8-15(9-13-18)14-6-10-17-11-7-14;;/h1-13H;2*1H/q+1;;/p-1

InChI Key

HAHDSMPOWIVHON-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Cl-].[Cl-]

Origin of Product

United States

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